XLogP3 Lipophilicity of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole Versus 3-Methoxy-4-Difluoromethoxy Analog
5-(2-Difluoromethoxy-phenyl)-2H-tetrazole (CAS 832737-43-6) exhibits an XLogP3 value of 2.1, which is 0.62 log units higher than the 3-methoxy-4-difluoromethoxy analog 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (CAS 832739-31-8, XLogP3 = 1.48) . This difference reflects the ortho-substitution pattern and the absence of the polar methoxy group. The increased lipophilicity of the target compound corresponds to a theoretical ~4.2-fold higher partition coefficient in octanol-water systems under comparable conditions, which may influence membrane permeability and tissue distribution in biological assays .
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 5-[4-(Difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole (CAS 832739-31-8): XLogP3 = 1.48 |
| Quantified Difference | ΔXLogP3 = +0.62 (target more lipophilic) |
| Conditions | XLogP3 3.0 computational prediction (PubChem/standardized algorithm) |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and off-target binding propensity; researchers selecting a tetrazole building block for cell-based assays or in vivo studies must match the lipophilicity profile to the intended experimental system.
